molecular formula C15H15NS B11071261 N-(2-phenylethyl)benzenecarbothioamide

N-(2-phenylethyl)benzenecarbothioamide

Cat. No.: B11071261
M. Wt: 241.4 g/mol
InChI Key: JIFYJTCQMCHWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Phenylethyl)benzenecarbothioamide is a thiourea derivative characterized by a benzene ring linked to a carbothioamide group, which is further substituted with a 2-phenylethyl chain. Thiourea derivatives are widely studied for their electron-donating properties and ability to scavenge free radicals, making them relevant in medicinal chemistry.

Properties

Molecular Formula

C15H15NS

Molecular Weight

241.4 g/mol

IUPAC Name

N-(2-phenylethyl)benzenecarbothioamide

InChI

InChI=1S/C15H15NS/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17)

InChI Key

JIFYJTCQMCHWCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-phenylethyl)benzenecarbothioamide can be synthesized through several methods. One common approach involves the reaction of benzoic acid or benzoyl chloride with phenethylamine in the presence of an alkali metal hydroxide in an aqueous solution . This method is advantageous as it avoids the use of organic solvents, making the process more environmentally friendly and cost-effective.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)benzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioamides depending on the nucleophile used.

Scientific Research Applications

N-(2-phenylethyl)benzenecarbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)benzenecarbothioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The antioxidant efficacy of thiourea derivatives is highly dependent on substituents and core structural motifs. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Thiourea Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Antioxidant Activity (% Inhibition) References
N-(2-Phenylethyl)benzenecarbothioamide C₁₅H₁₅N₂S 257.36 Benzene, 2-phenylethyl Not reported -
N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide (A8) C₁₄H₁₂N₂O₂S 280.32 4-Hydroxyphenyl, benzamide 86.6%
N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10) C₁₅H₁₄N₂O₂S 294.35 4-Methoxyphenyl, benzamide 87.7%
N-(2-Phenylethyl)piperidine-1-carbothioamide (B3) C₁₄H₂₀N₂S 248.39 Piperidine, 2-phenylethyl 84.4%
N-(2-Phenylethyl)morpholine-4-carbothioamide (B4) C₁₃H₁₈N₂O₂S 264.36 Morpholine, 2-phenylethyl 86.7%
N-Phenyl-2-pyridinecarbothioamide C₁₂H₁₀N₂S 214.29 Pyridine, phenyl Not reported
N-[2-(2-Pyridinyl)ethyl]benzenecarbothioamide C₁₄H₁₄N₂S 242.34 Pyridinyl ethyl, benzene Not reported
2-(2-Oxopyrrolidin-1-yl)benzenecarbothioamide C₁₁H₁₂N₂OS 220.29 Oxopyrrolidin, benzene Not reported

Key Findings and Trends

Electron-Donating Substituents Enhance Activity
  • A8 and H10 : The benzamide series compounds with 4-hydroxyphenyl (A8) and 4-methoxyphenyl (H10) substituents exhibited the highest antioxidant activity (86.6–87.7% inhibition). The electron-donating -OH and -OCH₃ groups enhance radical scavenging by stabilizing thiyl radicals .
Heterocyclic vs. Aromatic Cores
  • B3 and B4 : Piperidine (B3) and morpholine (B4) heterocycles demonstrated moderate activity (84.4–86.7% inhibition). The oxygen atom in morpholine may improve solubility and hydrogen bonding, contributing to B4’s slightly higher efficacy than B3 .
  • Pyridine Derivatives : The pyridine ring in N-phenyl-2-pyridinecarbothioamide introduces a nitrogen atom, which could alter electronic properties and binding interactions compared to purely aromatic systems .
Impact of Aliphatic Chains
Polar Functional Groups
  • Oxopyrrolidin Derivative: The lactam group in 2-(2-oxopyrrolidin-1-yl)benzenecarbothioamide increases polarity, which might improve aqueous solubility but reduce lipid membrane penetration compared to non-polar analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.